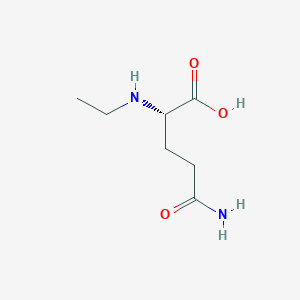

L-Glutamine, N-ethyl-

Description

Historical Context of Discovery in Biological Systems

The discovery of L-Glutamine, N-ethyl- dates back to the mid-20th century in Japan. In 1949, Japanese scientists first identified it as a unique constituent of green tea (Camellia sinensis). wikipedia.org88herbs.comglobalresearchonline.netsabo-tea.comhollandandbarrett.com This initial finding was a significant step in understanding the unique chemical composition of tea. Following its discovery, a laboratory in Kyoto successfully isolated the compound in 1950 from gyokuro leaves, a type of Japanese green tea known for its high L-theanine content. wikipedia.org88herbs.comcytoplan.co.uk The name "theanine" was derived from "thea," the botanical name for the tea plant, reflecting its primary natural source.

| Key Discovery Milestones | Details | Year | Reference |

| Initial Discovery | Identified as a constituent of green tea. | 1949 | wikipedia.org88herbs.comglobalresearchonline.netsabo-tea.com |

| Successful Isolation | Isolated from gyokuro tea leaves. | 1950 | wikipedia.org88herbs.comcytoplan.co.uk |

Biological Significance and Natural Occurrence

L-Glutamine, N-ethyl- is found naturally in a limited number of biological sources. Its primary and most well-known source is the tea plant, Camellia sinensis, from which black, green, white, and oolong teas are derived. wikipedia.orgsleepfoundation.orgcytoplan.co.ukwellbeingnutrition.com In tea leaves, it constitutes about 1-2% of the dry weight and accounts for approximately 50% of the total free amino acids. wikipedia.orgglobalresearchonline.net The practice of shading tea plants from direct sunlight, used for producing teas like matcha and gyokuro, has been found to increase the concentration of L-theanine in the leaves. wikipedia.orgcytoplan.co.uk

Beyond the tea plant, L-Glutamine, N-ethyl- has also been identified in the inedible mushroom species Xerocomus badius and the Amazonian tree Ilex guayusa. globalresearchonline.netsabo-tea.com

| Natural Source | Species Name | Common Forms | Reference |

| Tea Plant | Camellia sinensis | Green tea, Black tea, White tea, Oolong tea | wikipedia.orgsleepfoundation.orgwellbeingnutrition.com |

| Bay Bolete Mushroom | Xerocomus badius | Inedible mushroom | globalresearchonline.net |

| Amazonian Holly | Ilex guayusa | Tree used for caffeinated beverages | globalresearchonline.net |

In the tea plant, L-Glutamine, N-ethyl- is synthesized in the roots from glutamic acid and ethylamine (B1201723) and is then transported to the leaves. globalresearchonline.netmdpi.comresearchgate.net In the leaves, its degradation products can serve as substrates for the synthesis of other compounds like catechins. mdpi.com The compound also appears to play a role in the plant's response to environmental stressors. mdpi.com

The biological significance of L-Glutamine, N-ethyl- extends to its effects when consumed. As a structural analog of the neurotransmitter glutamate (B1630785), it can cross the blood-brain barrier and interact with glutamate receptors, though with a lower affinity. wikipedia.orgglobalresearchonline.netresearchgate.net It has been shown to influence brain function by affecting levels of neurotransmitters such as serotonin (B10506), dopamine (B1211576), and gamma-aminobutyric acid (GABA). globalresearchonline.netwellbeingnutrition.comresearchgate.net Research has also indicated that it can increase the activity of alpha brain waves, which are associated with a state of relaxed alertness. cytoplan.co.ukwellbeingnutrition.com Furthermore, L-Glutamine, N-ethyl- is a key contributor to the savory or "umami" taste profile of green tea. sleepfoundation.orgsabo-tea.com

Structure

3D Structure

Properties

IUPAC Name |

(2S)-5-amino-2-(ethylamino)-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14N2O3/c1-2-9-5(7(11)12)3-4-6(8)10/h5,9H,2-4H2,1H3,(H2,8,10)(H,11,12)/t5-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFBZBPFIZMLQLO-YFKPBYRVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(CCC(=O)N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN[C@@H](CCC(=O)N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biosynthesis and Metabolic Pathways of L Glutamine, N Ethyl

Biosynthesis in Plant Systems (e.g., Camellia sinensis L.)

The primary site for the biosynthesis of L-Theanine in adult tea plants is the root system. steemit.com From the roots, it is then transported to the aerial parts of the plant, particularly the young leaves. mdpi.com The synthesis involves the condensation of L-glutamate and ethylamine (B1201723), a reaction catalyzed by the enzyme L-theanine synthase. mdpi.comresearchgate.net

Precursor Molecules and Intermediates

The biosynthesis of L-Theanine is dependent on the availability of key precursor molecules, including glutamate (B1630785), ethylamine, glutamine, and alanine (B10760859). acs.orgresearchgate.net

Glutamate : This is a primary precursor for L-Theanine synthesis. mdpi.com It is a key product of nitrogen assimilation in the plant's roots. mdpi.com

Ethylamine : Another crucial precursor, ethylamine availability is considered a limiting factor for L-Theanine accumulation in tea plants compared to other plants. acs.orgresearchgate.net While many plants possess the necessary enzymes to synthesize L-Theanine, the specific accumulation of ethylamine is characteristic of Camellia species. acs.orgresearchgate.net

Glutamine : As a structurally similar compound, glutamine is closely related to L-Theanine metabolism. The synthesis of both compounds can be catalyzed by the same enzymes under different conditions.

Alanine : Research has identified alanine as the precursor to the ethylamine moiety of L-Theanine. steemit.com This conversion is a critical step in providing one of the two essential components for L-Theanine synthesis. steemit.comresearchgate.net However, some studies suggest that L-alanine is a precursor to L-glutamate, which is then involved in L-theanine biosynthesis, rather than being a direct precursor of ethylamine in vivo. acs.orgnih.gov

| Precursor Molecule | Role in L-Theanine Biosynthesis |

| L-Glutamate | Primary substrate that condenses with ethylamine. mdpi.com |

| Ethylamine | The ethyl-group donor that condenses with L-glutamate; its availability is a key determinant of L-Theanine levels. acs.orgresearchgate.net |

| L-Glutamine | A closely related amino acid, its synthesis is interconnected with L-Theanine metabolism. |

| L-Alanine | The precursor for the synthesis of ethylamine. steemit.comresearchgate.net |

Enzymatic Catalysis and Key Enzymes

The biosynthesis of L-Theanine is a finely tuned process orchestrated by several key enzymes. These enzymes catalyze the necessary reactions to convert precursor molecules into the final L-Theanine compound.

L-Theanine Synthase (CsTS) is the pivotal enzyme directly responsible for the synthesis of L-Theanine. researchgate.net It catalyzes the condensation of L-glutamate and ethylamine. mdpi.comresearchgate.net Interestingly, research has shown that L-Theanine synthase is encoded by a glutamine synthetase gene, designated as CsTSI. nih.gov The expression of the CsTSI gene is closely correlated with the levels of both theanine and glutamine in various tissues of the tea plant. nih.gov The recombinant CsTSI enzyme can utilize glutamate and either ammonium (B1175870) to produce glutamine or ethylamine to synthesize theanine. nih.gov

Glutamine Synthetase (CsGS) is a key enzyme in nitrogen assimilation and is highly homologous to L-Theanine Synthase. mdpi.comfrontiersin.org In fact, studies have demonstrated that CsGS enzymes possess a dual function, capable of synthesizing both glutamine and L-Theanine. acs.orgnih.gov Tea plants have multiple isoforms of GS, and their expression levels can influence the accumulation of L-Theanine. acs.orgresearchgate.net For instance, in certain tea cultivars, specific cytosolic and chloroplastic GS isoforms play vital roles in the high accumulation of theanine in tender shoots. acs.orgnih.gov The GS-GOGAT (glutamine-2-oxoglutarate amidotransferase) pathway, where GS is a central enzyme, is fundamental for providing the glutamate precursor required for theanine synthesis. frontiersin.orgnih.gov

| Enzyme | Function in L-Theanine Metabolism |

| L-Theanine Synthase (CsTS) | Catalyzes the final step of L-Theanine synthesis from L-glutamate and ethylamine. mdpi.comresearchgate.net |

| Glutamine Synthetase (CsGS) | Possesses dual functionality, synthesizing both glutamine and L-Theanine, and is crucial for nitrogen assimilation to produce glutamate. acs.orgnih.gov |

Alanine Decarboxylase (CsAlaDC) is the enzyme responsible for the synthesis of ethylamine from alanine. researchgate.net The expression of the CsAlaDC gene and the subsequent availability of ethylamine are critical determinants for the high accumulation of L-Theanine in tea plants. nih.govelifesciences.org This enzyme has been shown to have evolved from serine decarboxylase through neofunctionalization. nih.govelifesciences.org While CsAlaDC can catalyze the decarboxylation of alanine to produce ethylamine in vitro, some in vivo studies suggest a more complex pathway where L-alanine contributes to L-glutamate, which is then used for L-theanine synthesis. acs.orgnih.gov

Glutamate Synthase (CsGOGAT), working in conjunction with Glutamine Synthetase (GS) in the GS-GOGAT cycle, is essential for the production of glutamate, a primary precursor for L-Theanine. mdpi.comfrontiersin.org This cycle is a central part of nitrogen assimilation in plants, converting inorganic nitrogen into organic forms like amino acids. frontiersin.orgnih.gov The activity of CsGOGAT, therefore, indirectly but critically supports the biosynthesis of L-Theanine by ensuring a steady supply of glutamate. mdpi.comfrontiersin.org

| Enzyme | Function in L-Theanine Metabolism |

| Alanine Decarboxylase (CsAlaDC) | Catalyzes the synthesis of ethylamine from alanine. researchgate.net |

| Glutamate Synthase (CsGOGAT) | Part of the GS-GOGAT cycle that produces the precursor L-glutamate. mdpi.comfrontiersin.org |

Transcriptional and Genetic Regulation of Biosynthesis

The biosynthesis of L-Glutamine, N-ethyl- is tightly controlled at the transcriptional level by a variety of transcription factors (TFs). mdpi.com These TFs modulate the expression of key biosynthetic genes, thereby influencing the rate of theanine production in response to developmental cues and environmental stresses. mdpi.comnih.gov

Several members of the MYB family of transcription factors have been identified as significant regulators. For instance, CsMYB6 directly binds to the promoter of CsTSI (Theanine Synthetase I) and activates its transcription, which enhances theanine metabolism. mdpi.comnih.gov In contrast, CsMYB73 , a nuclear transcriptional repressor, inhibits the expression of CsGS (Glutamine Synthetase) and CsGGT (γ-glutamyl transpeptidase), thereby regulating theanine hydrolysis in response to seasonal temperature changes. mdpi.com Another key regulator, CsMYB40 , has been shown to regulate the expression of CsAlaDC (Alanine Decarboxylase), a crucial enzyme for the production of ethylamine, a precursor of theanine. mdpi.comnih.gov

The WRKY family of TFs also plays a critical role. CsWRKY65 and CsWRKY69 have been found to directly bind to the promoter of CsAlaDC and exhibit opposing regulatory effects on its expression and, consequently, on theanine accumulation in response to varying nitrogen levels. oup.com Other identified TFs include CsHHO3 and CsGATA17 , which are also implicated in modulating CsAlaDC expression. oup.comoup.com This complex interplay of various transcription factors forms a sophisticated regulatory network that governs the synthesis of theanine in tea plants. oup.com

| Transcription Factor | Target Gene(s) | Regulatory Effect |

| CsMYB6 | CsTSI | Activation |

| CsMYB73 | CsGS, CsGGT | Inhibition |

| CsMYB40 | CsAlaDC | Regulation |

| CsWRKY65 | CsAlaDC | Positive Regulation |

| CsWRKY69 | CsAlaDC | Negative Regulation |

| CsHHO3 | CsAlaDC | Repression |

| CsGATA17 | CsAlaDC | Regulation |

Environmental and Physiological Modulators of Synthesis

The biosynthesis of L-Glutamine, N-ethyl- is significantly influenced by a range of environmental and physiological factors, which can alter enzyme activity and gene expression. nih.govmdpi.com

Temperature is a critical modulator. A temperature range of 15–25 °C is considered conducive to theanine synthesis. mdpi.com Both high and low temperatures can adversely affect its biosynthesis. At 38 °C, the activity and expression of enzymes involved in theanine synthesis decrease significantly. mdpi.com High temperatures can lead to the degradation of key enzymes like glutamine-2-oxoglutarate aminotransferase (GOGAT) and glutamine synthetase (GS), downregulate the expression of theanine biosynthetic genes, and reduce the levels of the precursor glutamate. mdpi.com Conversely, higher temperatures in late spring have been observed to increase the expression of Cs-GDHs, which accelerates the decomposition of L-theanine. researchgate.net

Light intensity also plays a role in regulating theanine metabolism. nih.govnih.gov While theanine is synthesized in the roots, it is transported to the leaves where it can be hydrolyzed. Light intensity influences the degradation of theanine in the leaves. nih.gov

Nutrient availability , particularly the concentration and form of nitrogen, is a major factor. The concentration of ammonia (B1221849) influences the biosynthesis of theanine. nih.govnih.gov The dynamic changes in theanine accumulation are closely linked to nitrogen availability. researchgate.net Tea plants absorb nitrogen, especially ammonium, from the soil, which is then assimilated into glutamate, a direct precursor for theanine synthesis. researchgate.net The ratio of ammonium to nitrate (B79036) in the soil can affect the transcription of key genes involved in both theanine and glutamine biosynthesis, leading to differential accumulation of these compounds. researchgate.net

Biosynthesis in Microbial Systems

Microorganisms offer alternative routes for the biosynthesis of L-Glutamine, N-ethyl-, primarily categorized into glutamate-mediated and glutamine-mediated pathways. mdpi.comencyclopedia.pub

Glutamate-Mediated Pathways (ATP-Dependent)

The glutamate-mediated pathway utilizes L-glutamate and ethylamine as substrates and requires energy in the form of ATP. mdpi.comencyclopedia.pub Several enzymes have been identified in microorganisms that can catalyze this reaction, including Glutamine Synthetase (GS), γ-Glutamylmethylamide Synthetase (γ-GMAS), and γ-glutamylcysteine synthetase (γ-GCS). encyclopedia.pub

Glutamine Synthetase (GS, EC 6.3.1.2) is an enzyme that catalyzes the ATP-dependent condensation of glutamate with ammonia to form glutamine. wikipedia.org However, it has been discovered that GS from certain bacteria can also utilize ethylamine as a substrate in place of ammonia, thereby producing L-Glutamine, N-ethyl-. encyclopedia.pub The first demonstration of this activity was with the GS from Micrococcus glutamicus ATCC 13032. encyclopedia.pub

Research on GS from Pseudomonas taetrolens Y-30, a methylamine-assimilating organism, has shown its potential for theanine production. jst.go.jptandfonline.com This enzyme was found to have a molecular mass of approximately 660 kDa, consisting of 12 identical subunits of 55 kDa each. jst.go.jptandfonline.com While its primary reactivity is towards ammonia, it exhibits about 1% reactivity towards ethylamine under standard conditions. jst.go.jp However, the reactivity to ethylamine can be increased to 7% of that to ammonia by optimizing reaction conditions, such as using manganese ions (Mn²⁺) at a pH of 8.5. jst.go.jp This GS has been successfully used to synthesize theanine in a system coupled with the yeast fermentation system for ATP regeneration. jst.go.jptandfonline.com

γ-Glutamylmethylamide Synthetase (γ-GMAS) is another key ATP-dependent enzyme in the microbial biosynthesis of L-Glutamine, N-ethyl-. encyclopedia.pubnih.gov This enzyme catalyzes the conversion of monomethylamine (MMA) and glutamate to γ-glutamylmethylamide and is a crucial first step in MMA metabolism for many marine bacteria. nih.gov GmaS has been identified as a promising catalyst for L-theanine production due to its ability to bind ethylamine to the γ-amino group of L-glutamate. encyclopedia.pubnih.gov

The γ-GMAS from Methylovorus mays No. 9 has been extensively studied and shown to be an optimal catalyst for the biosynthesis of L-theanine. nih.govoup.com Overexpression of the gmas gene in Escherichia coli has been a successful strategy for producing high concentrations of L-theanine. nih.gov Studies have shown that the enzyme from Methylovorus mays has maximum activity at a temperature of 50°C and a pH of 7. nih.gov The catalytic process requires ATP, and various ATP regeneration systems have been investigated to make the process more economical, often involving co-expression with enzymes like polyphosphate kinase (PPK). nih.govoup.com

| Enzyme | Organism Source | Substrates | Key Characteristics |

| Glutamine Synthetase (GS) | Pseudomonas taetrolens Y-30 | L-Glutamate, Ethylamine, ATP | Reactivity towards ethylamine is enhanced by Mn²⁺ ions at pH 8.5. jst.go.jp |

| γ-Glutamylmethylamide Synthetase (γ-GMAS) | Methylovorus mays No. 9 | L-Glutamate, Ethylamine, ATP | Optimal catalyst for L-theanine biosynthesis; often used with ATP regeneration systems. nih.govoup.com |

L-Glutamine, N-ethyl-, commonly known as L-theanine, is a non-proteinogenic amino acid analog of L-glutamate and L-glutamine. wikipedia.org Primarily found in tea plants (Camellia sinensis), it is responsible for the characteristic umami taste of green tea. acs.orgnih.gov The biosynthesis of this compound occurs naturally in plants and can be replicated and optimized in microbial systems through various metabolic pathways. These pathways are broadly categorized into glutamate-mediated (ATP-dependent) and glutamine-mediated (ATP-independent) routes. encyclopedia.pub

Glutamate-Mediated Pathways (ATP-Dependent)

In glutamate-mediated pathways, the synthesis of L-Glutamine, N-ethyl- relies on the availability of L-glutamate and ethylamine, and requires energy in the form of ATP. Several enzymes can catalyze this reaction. encyclopedia.pub

γ-Glutamylcysteine Synthetase (γ-GCS) is an enzyme that typically catalyzes the ATP-dependent formation of γ-glutamylcysteine from L-glutamate and cysteine. researchgate.netresearchgate.net However, research has demonstrated that γ-GCS from Escherichia coli possesses a broader substrate specificity and can utilize non-amino acid compounds, such as primary amines, in place of cysteine. researchgate.netoup.com This catalytic promiscuity allows γ-GCS to synthesize L-Glutamine, N-ethyl- from L-glutamate and ethylamine. oup.comtandfonline.com

The reaction rate is influenced by the chain length of the amine substrate, with n-propylamine showing higher activity than ethylamine. oup.com Despite a relatively low yield in initial studies, with resting E. coli cells producing 2.1 g/L of theanine, γ-GCS is considered a promising candidate for microbial production due to its potentially higher expression levels compared to other synthetases. encyclopedia.pubmdpi.com Directed evolution has been employed to significantly enhance the efficiency of γ-GCS for L-Glutamine, N-ethyl- synthesis. mdpi.com One study reported that a mutant γ-GCS increased production by 14.6-fold and the catalytic efficiency for ethylamine by 17.0-fold, achieving a final concentration of 30.4 g/L with an 87% conversion rate from glutamate and ethylamine. researchgate.netmdpi.com

| Enzyme | Organism | Substrates | Product | Key Findings |

| γ-Glutamylcysteine Synthetase (γ-GCS) | Escherichia coli | L-glutamic acid, Ethylamine, ATP | L-Glutamine, N-ethyl- | Can utilize various amines; directed evolution significantly improves catalytic efficiency and product yield. oup.commdpi.com |

Glutamine-Mediated Pathways (ATP-Independent)

In contrast to the glutamate-mediated pathways, glutamine-mediated synthesis of L-Glutamine, N-ethyl- does not require ATP. encyclopedia.pubmdpi.com These pathways rely on the transfer of the γ-glutamyl group from L-glutamine to ethylamine, a reaction catalyzed by specific transferases and glutaminases. encyclopedia.pubnih.gov

L-glutaminase (GLS) is an enzyme that primarily catalyzes the hydrolysis of L-glutamine to L-glutamic acid and ammonia. sbmu.ac.ir However, certain L-glutaminases can also facilitate a γ-glutamyl transfer reaction, using an acceptor molecule like ethylamine instead of water. mdpi.comresearchgate.net This transferase activity results in the synthesis of L-Glutamine, N-ethyl-. researchgate.net

| Enzyme | Organism | Substrates | Product | Key Findings |

| L-Glutaminase (GLS) | Pseudomonas nitroreducens, Trichoderma koningii | L-glutamine, Ethylamine | L-Glutamine, N-ethyl- | Catalyzes both hydrolysis and γ-glutamyl transfer; ATP-independent pathway. encyclopedia.pubmdpi.comsbmu.ac.ir |

Gamma-Glutamyltranspeptidase (GGT) is another key enzyme in the ATP-independent synthesis of L-Glutamine, N-ethyl-. nih.gov GGT catalyzes the transfer of the γ-glutamyl moiety from γ-glutamyl compounds, such as L-glutamine, to an acceptor, which can be an amino acid, a peptide, or, in this case, ethylamine. nih.govnih.gov GGTs from various microbial sources, including E. coli and Bacillus species, have been successfully used for this purpose. encyclopedia.pubmdpi.com

The reaction using GGT can achieve high conversion rates. For instance, GGT from E. coli K-12 demonstrated a 60% conversion rate for the synthesis of theanine from L-glutamine and ethylamine. encyclopedia.pubmdpi.com Similarly, recombinant GGT from Bacillus licheniformis resulted in an 85-87% conversion of L-glutamine to L-Glutamine, N-ethyl- within 4 hours under optimized conditions. nih.gov To improve efficiency and reduce side reactions, researchers have also explored using glutamic acid γ-methyl ester as an economical substrate instead of glutamine, which yielded a conversion rate of 69.3% over ten continuous uses with immobilized E. coli cells expressing GGT. nih.gov Deletion of the ggt gene in engineered E. coli strains has also been shown to be a crucial step to prevent the decomposition of the produced L-Glutamine, N-ethyl-. nih.govasm.org

| Enzyme | Organism | Substrates | Product | Key Findings |

| Gamma-Glutamyltranspeptidase (GGT) | Escherichia coli, Bacillus licheniformis, Bacillus subtilis | L-glutamine (or other γ-glutamyl donors), Ethylamine | L-Glutamine, N-ethyl- | ATP-independent; high conversion rates; enzyme engineering can improve catalytic efficiency. mdpi.comnih.govnih.govnih.gov |

Engineered Microbial Production Systems

To overcome the limitations of natural production and traditional chemical synthesis, significant research has focused on developing engineered microbial systems, primarily in E. coli, for the efficient production of L-Glutamine, N-ethyl-. researchgate.netacs.org These efforts involve the design of artificial biosynthetic pathways and the engineering of strains capable of producing the precursor ethylamine de novo. nih.gov

A major challenge in the fermentative production of L-Glutamine, N-ethyl- is the need to supplement the culture with ethylamine, which is a toxic and flammable precursor. nih.gov To address this, artificial pathways have been designed to produce ethylamine endogenously from common carbon sources like glucose. nih.govmdpi.com Two primary strategies have emerged: the transaminase (TA) pathway and the alanine decarboxylase (AlaDC) pathway. nih.govresearchgate.net

Transaminase (TA) Pathway : This pathway converts acetaldehyde (B116499) to ethylamine through a transamination reaction. nih.govresearchgate.net Acetaldehyde can be produced from acetyl-CoA by acetaldehyde dehydrogenase. A transaminase, such as one from Pseudomonas putida, then catalyzes the conversion of acetaldehyde to ethylamine. nih.govresearchgate.net

Alanine Decarboxylase (AlaDC) Pathway : This pathway utilizes the enzyme alanine decarboxylase (AlaDC) from Camellia sinensis (CsAlaDC) to produce ethylamine from L-alanine. nih.govresearchgate.netoup.com Pyruvate, a central metabolite, is first converted to L-alanine by an enzyme like alanine dehydrogenase (BsAld) from Bacillus subtilis, and then CsAlaDC decarboxylates the L-alanine to ethylamine. mdpi.comresearchgate.net

In both pathways, the synthesized ethylamine is then condensed with L-glutamate by a theanine-synthesizing enzyme, such as γ-glutamylmethylamide synthetase (GMAS), to produce L-Glutamine, N-ethyl-. nih.govresearchgate.net Studies have shown that the AlaDC pathway can be more efficient, with one engineered E. coli strain producing 1.53 g/L of L-Glutamine, N-ethyl- without external ethylamine supplementation. mdpi.com

The successful implementation of artificial biosynthetic pathways relies on the efficient de novo synthesis of ethylamine in recombinant microbial hosts. This involves the heterologous expression of key enzymes and the optimization of metabolic fluxes to channel precursors towards ethylamine production. nih.govmdpi.com

For the AlaDC pathway, this includes co-expressing CsAlaDC with an enzyme like Bacillus subtilis alanine dehydrogenase (BsAld) and a theanine synthesis enzyme like Pseudomonas syringae γ-glutamylmethylamide synthetase (PsGMAS). mdpi.com This creates a complete pathway from glucose to L-Glutamine, N-ethyl-. mdpi.comresearchgate.net

Similarly, for the TA pathway, genes for an appropriate transaminase and an acetaldehyde-producing enzyme are co-expressed with a theanine synthetase. nih.gov Tabata and Shoto designed an E. coli strain containing four enzyme genes from Pseudomonas that could produce ethylamine from acetaldehyde and L-alanine, ultimately yielding 1.48 g/L of L-Glutamine, N-ethyl-. mdpi.com These strategies establish a foundation for the safe and economical fermentative production of L-Glutamine, N-ethyl- by eliminating the need for hazardous external precursors. nih.gov

| Strategy | Key Enzymes | Host Organism | Precursors | Product | Reported Titer |

| AlaDC Pathway | PsGMAS, CsAlaDC, BsAld | Escherichia coli | Glucose, L-Alanine | L-Glutamine, N-ethyl- | 1.53 g/L mdpi.com |

| TA Pathway | PsGMAS, BsAld, PpTA8, EutE | Escherichia coli | Glucose, Acetaldehyde | L-Glutamine, N-ethyl- | >300 mg/L mdpi.com |

| Multi-enzyme Pathway | PP_5182, PP_0596, jm49_01725, RFLU_RS03325 | Escherichia coli | Acetaldehyde, L-Alanine | L-Glutamine, N-ethyl- | 1.48 g/L mdpi.com |

Engineered Microbial Production Systems

Metabolism and Hydrolysis of L-Glutamine, N-ethyl-

L-Glutamine, N-ethyl-, commonly known as L-theanine, undergoes hydrolysis, breaking down into its constituent components, L-glutamate and ethylamine. This process is catalyzed by several enzymes and is a key aspect of its metabolic pathway. In mammals, this breakdown primarily occurs in the kidney after oral administration and absorption through the intestinal tract. ocha-festival.jp The resulting products then enter various other metabolic pathways for reuse in the body. mdpi.com

The enzymatic breakdown of L-Glutamine, N-ethyl- is facilitated by a class of enzymes known as hydrolases, which act on carbon-nitrogen bonds. wikipedia.org Several specific enzymes have been identified to possess the capability to hydrolyze this compound.

An enzyme referred to as L-theanine hydrolase has been identified and is systematically named N5-ethyl-L-glutamine amidohydrolase. wikipedia.org This enzyme catalyzes the hydrolysis of L-theanine into L-glutamate and ethylamine. wikipedia.org Research has shown that theanine hydrolase activity is present in tea leaves. tandfonline.comoup.com Interestingly, this enzymatic activity in tea leaves was found to have the same optimal pH of 8.5 as glutaminase (B10826351) activity. tandfonline.comoup.com However, the yield of glutaminase activity was lower than that of theanine hydrolytic activity during purification, suggesting they may be different enzymes. tandfonline.comoup.com The gene CsPDX2.1 in Camellia sinensis has been identified as encoding an L-theanine hydrolase, which also exhibits L-glutamine hydrolase functions. acs.orgresearchgate.net Some studies suggest that L-theanine hydrolase activity might be widespread in plants beyond just the tea plant. acs.org

| Enzyme | Systematic Name | Products of Hydrolysis | Source Organism Example |

| L-Theanine Hydrolase | N5-ethyl-L-glutamine amidohydrolase | L-glutamate, Ethylamine | Camellia sinensis (Tea Plant) |

Studies in rats have demonstrated that L-theanine is metabolized by a phosphate-independent glutaminase in the kidney. nih.govresearchgate.net This theanine-degrading activity was found to be co-purified with glutaminase activity, with the relative activity for L-theanine being approximately 85% of that for L-glutamine throughout the purification process. nih.gov It is noteworthy that purified phosphate-dependent glutaminase did not exhibit any theanine-degrading activity. nih.govresearchgate.net This indicates the specificity of the phosphate-independent form of the enzyme in the metabolism of L-theanine. nih.gov The enzymatic hydrolysis by phosphate-independent glutaminase also yields L-glutamic acid and ethylamine. researchgate.net

| Enzyme Type | Specificity | Location in Mammals | Products |

| Glutaminase | Phosphate-Independent | Kidney | L-glutamate, Ethylamine |

Gamma-Glutamyltranspeptidase (γ-GTP) is another enzyme implicated in the metabolism of L-theanine. This enzyme can catalyze the transfer of the γ-glutamyl moiety from L-theanine to other molecules. kyoto-u.ac.jp For instance, in the presence of glycylglycine, the γ-glutamyl group of theanine can be transferred to form γ-glutamylglycylglycine. nih.gov While γ-GTP is also involved in the synthesis of L-theanine from L-glutamine and ethylamine, its role in the breakdown or transformation of L-theanine is also recognized. kyoto-u.ac.jpnih.govresearchgate.net

Following the hydrolysis of L-Glutamine, N-ethyl-, the resulting products, L-glutamate and ethylamine, are integrated into various metabolic pathways. mdpi.comkyoto-u.ac.jp

L-Glutamate: As a fundamental amino acid, L-glutamate can be utilized in numerous ways. It can contribute to the synthesis of nitrogen-containing compounds or undergo further hydrolysis. mdpi.com In the context of L-theanine metabolism, it has been suggested that the glutamyl moiety might be transferred by γ-glutamyl transpeptidase to other peptides in the body. nih.gov

Ethylamine: The ethylamine produced from L-theanine hydrolysis is also channeled into other biosynthetic processes. mdpi.com In tea plants, it has been observed that the ethylamine moiety is incorporated into catechins. nih.gov In rats, after oral administration of L-theanine, ethylamine is detected in the plasma and a significant portion is excreted in the urine. ocha-festival.jp

| Hydrolysis Product | Potential Metabolic Fate |

| L-Glutamate | - Synthesis of other nitrogen-containing compounds- Further hydrolysis- Transferred to other peptides via γ-GTP nih.gov |

| Ethylamine | - Biosynthesis of catechins (in tea plants) nih.gov- Excretion in urine (in mammals) ocha-festival.jp |

Mechanistic Insights into Biological Activities of L Glutamine, N Ethyl in Vitro and Animal Models

Neurobiological Modulations

The neurobiological activity of L-Glutamine, N-ethyl-, commonly known as L-theanine, has been the subject of extensive research. This unique amino acid, naturally found in tea leaves, readily crosses the blood-brain barrier and exerts a variety of modulatory effects on the central nervous system. In vitro and animal models have been instrumental in elucidating the mechanisms underlying its psychoactive properties, revealing complex interactions with several key neurotransmitter systems.

Neurotransmitter System Interactions

L-theanine's influence on mood, stress, and cognitive function is largely attributed to its ability to modulate the levels and functions of critical brain neurotransmitters. Studies in animal models have consistently demonstrated its impact on the dopaminergic, serotonergic, and GABAergic systems.

L-theanine has been shown to significantly affect the dopaminergic system, which is crucial for regulating mood, motivation, and motor control. Animal studies indicate that L-theanine administration leads to an increase in dopamine (B1211576) concentrations in specific brain regions.

In a study involving a chronic unpredictable mild stress (CUMS) rat model, the administration of L-theanine was found to significantly elevate dopamine levels in the prefrontal cortex, nucleus accumbens, striatum, and hippocampus. Another study utilizing in vivo brain microdialysis in rats demonstrated that direct perfusion of L-theanine into the striatum resulted in a notable increase in dopamine release. This effect on dopamine release is thought to be mediated, at least in part, through its interaction with the glutamatergic system, as the dopamine-releasing effect of L-theanine was inhibited by an NMDA receptor antagonist.

The following table summarizes the observed changes in dopamine levels in different brain regions of rats following L-theanine administration in a CUMS model.

| Brain Region | L-theanine Induced Change in Dopamine Levels |

| Prefrontal Cortex | Increased |

| Nucleus Accumbens | Increased |

| Striatum | Increased |

| Hippocampus | Increased |

This table is based on data from a study on a chronic unpredictable mild stress rat model.

The serotonergic system, which plays a vital role in mood regulation, sleep, and appetite, is also modulated by L-theanine. Research in animal models has shown that L-theanine can influence the levels of serotonin (B10506) in the brain.

In the same CUMS rat model mentioned previously, L-theanine administration led to a significant increase in serotonin concentrations in the prefrontal cortex, nucleus accumbens, and striatum. These findings suggest that L-theanine's potential mood-influencing effects may be linked to its ability to enhance serotonergic neurotransmission in key brain circuits.

The table below outlines the changes in serotonin levels observed in different brain regions of rats subjected to the CUMS model and treated with L-theanine.

| Brain Region | L-theanine Induced Change in Serotonin Levels |

| Prefrontal Cortex | Increased |

| Nucleus Accumbens | Increased |

| Striatum | Increased |

This table is based on data from a study on a chronic unpredictable mild stress rat model.

L-theanine is widely reported to influence the GABAergic system, the primary inhibitory neurotransmitter system in the brain, which is critical for promoting relaxation and reducing neuronal excitability. Animal studies have indicated that L-theanine administration can lead to an increase in the concentration of gamma-aminobutyric acid (GABA) in the brain. nih.govnih.gov

While the precise quantitative changes in GABA levels in specific brain regions are not as extensively detailed in readily available literature as those for dopamine and serotonin, the consensus from numerous studies is that L-theanine enhances GABAergic activity. caringsunshine.com This effect is believed to contribute significantly to its calming and anxiolytic properties. For instance, a study on a mixture of GABA and L-theanine showed an increase in the expression of GABA receptors in the brain. nih.gov

Glutamatergic System Interactions

Given its structural similarity to glutamate (B1630785), a primary excitatory neurotransmitter, L-theanine's interaction with the glutamatergic system is a key area of its neurobiological activity. It has been found to interact with ionotropic glutamate receptors, which are crucial for synaptic plasticity and neuronal communication.

In vitro studies have demonstrated that L-theanine can bind to all three major subtypes of ionotropic glutamate receptors: α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors, kainate receptors, and N-methyl-D-aspartate (NMDA) receptors. researchgate.net However, its affinity for these receptors is notably lower than that of glutamate itself.

A study investigating the inhibitory effects of L-theanine on the binding of specific radioligands to these receptors in rat cortical neurons provided the following half-maximal inhibitory concentration (IC50) values:

| Receptor Subtype | Radioligand | IC50 of L-theanine (μM) |

| AMPA | [3H]AMPA | 19.2 |

| Kainate | [3H]Kainate | 0.373 |

| NMDA (Glycine site) | [3H]MDL 105,519 | 329 |

This table presents the in vitro binding affinities of L-theanine to ionotropic glutamate receptors.

These findings indicate that L-theanine acts as a weak antagonist at these receptors. This antagonistic action at glutamatergic synapses may contribute to its neuroprotective effects by preventing excitotoxicity, a process implicated in various neurological disorders. Furthermore, the modulation of the NMDA receptor is also linked to L-theanine's influence on dopamine release, highlighting the intricate interplay between these neurotransmitter systems.

Interaction with Metabotropic Glutamate Receptors (Group I mGluRs)

L-Glutamine, N-ethyl-, also known as L-Theanine, exerts a neuroprotective effect that appears to be mediated, in part, through its interaction with Group I metabotropic glutamate receptors (mGluRs). nih.gov Research on primary cultured rat cortical neurons has demonstrated that L-Theanine can inhibit the delayed neuronal death caused by brief glutamate exposure. This protective action is nullified by the presence of Group I mGluR antagonists, indicating a direct involvement of these receptors. nih.govresearchgate.net

The mechanism of this neuroprotection is linked to the modulation of downstream signaling pathways associated with Group I mGluRs. For instance, while glutamate exposure alone leads to a decrease in the expression of phospholipase C (PLC)-beta1 and -gamma1, co-treatment with L-Theanine maintains their expression at control levels. nih.gov Furthermore, prolonged treatment with L-Theanine alone has been shown to increase the expression of both PLC-beta1 and PLC-gamma1, an effect that is also blocked by Group I mGluR antagonists. nih.gov These findings suggest that L-Theanine's neuroprotective effects are tied to its ability to positively modulate Group I mGluR signaling. nih.gov

As a structural analog of glutamate, L-Theanine can bind to glutamate receptors, including ionotropic (AMPA, kainate) and metabotropic subtypes, albeit with varying affinities. researchgate.netnih.govnih.gov This interaction with Group I mGluRs is a key component of its neuroprotective profile against excitotoxicity. nih.govresearchgate.net

Modulation of Glutamine and Glutamate Transporters

L-Glutamine, N-ethyl- has been shown to influence the activity and expression of glutamine and glutamate transporters. Due to its structural similarity to glutamine and glutamate, it can competitively interact with their transport systems. mdpi.comresearchgate.net Studies have reported that L-Theanine inhibits the uptake of glutamate, which can in turn increase the antitumor activity of certain chemotherapeutic agents by reducing intracellular glutathione (B108866) (GSH) levels in tumor cells. researchgate.net

In animal models, L-Theanine supplementation has been found to upregulate the mRNA and protein expression of several amino acid transporters in the small intestine, including the excitatory amino acid transporters (EAATs) responsible for glutamate uptake. mdpi.comresearchgate.net Specifically, it has been shown to upregulate the expression of acidic amino acid transporters SLC1a1 and SLC1a2. nih.gov This modulation of transporter expression suggests a role for L-Theanine in regulating amino acid absorption and metabolism. mdpi.comdntb.gov.ua The glutamate-glutamine cycle, which is crucial for regulating glutamate levels, relies on the coordinated action of vesicular glutamate transporters (VGLUTs) and excitatory amino acid transporters (EAATs). researchgate.net By influencing these transporters, L-Theanine may play a role in modulating glutamatergic neurotransmission. researchgate.net

Neuroprotective Mechanisms

Attenuation of Oxidative Stress (e.g., Reduction of Reactive Oxygen Species, Enhancement of Antioxidant Enzymes)

L-Glutamine, N-ethyl- demonstrates significant neuroprotective effects by mitigating oxidative stress through multiple mechanisms. consensus.app It has been consistently shown to reduce the production of reactive oxygen species (ROS) and decrease markers of oxidative damage to lipids and proteins. medisearch.iobiomolther.org In various experimental models, including those of neurotoxicity and neurodegeneration, L-Theanine treatment leads to a decrease in malondialdehyde (MDA), a key indicator of lipid peroxidation. medisearch.ionih.govnih.gov

A crucial aspect of its antioxidant activity is the enhancement of the endogenous antioxidant defense system. consensus.app L-Theanine has been found to increase the levels of glutathione (GSH), a major intracellular antioxidant. medisearch.ionih.gov Furthermore, it boosts the activity of key antioxidant enzymes, including superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px). medisearch.ionih.govmdpi.com This enhancement of antioxidant capacity helps to neutralize ROS and protect cells from oxidative damage. consensus.appmedisearch.io Studies have also indicated that L-Theanine can activate the Nrf2 signaling pathway, which plays a central role in regulating the expression of antioxidant genes. medisearch.ionih.gov

The table below summarizes the effects of L-Glutamine, N-ethyl- on key markers of oxidative stress and antioxidant enzyme activity in different experimental models.

| Model/Condition | Effect on Oxidative Stress Markers | Effect on Antioxidant Enzymes |

| Heat Stress in Skeletal Muscle Cells | Decreased ROS and MDA levels. nih.gov | Enhanced GSH-Px and CAT activities. nih.gov |

| Vincristine-Induced Neuropathy in Rats | Decreased NO and MDA levels. mdpi.com | Increased GSH, SOD, and CAT levels. mdpi.com |

| Caffeine-Induced Oxidative Stress in Brain | Decreased MDA levels. researchgate.net | Increased SOD, CAT, and GPx levels. researchgate.net |

| Aβ-Induced Neurotoxicity | Reduced ROS generation, protein and lipid damage. biomolther.org | Elevated glutathione levels. biomolther.org |

| Heat Stress in Mice | Decreased MDA production. nih.gov | Increased SOD and CAT, counteracted GSH-Px inactivation. nih.gov |

Reduction of Neuroinflammation (e.g., Inhibition of NF-κB Pathway)

L-Glutamine, N-ethyl- exhibits potent anti-inflammatory properties, a key component of its neuroprotective effects. A primary mechanism underlying this activity is the inhibition of the nuclear factor kappa B (NF-κB) signaling pathway. nih.govnih.gov The activation of NF-κB is a critical step in the inflammatory cascade, leading to the production of pro-inflammatory cytokines.

In a rat model of Parkinson's disease, L-Theanine was shown to suppress NF-κB activation induced by lipopolysaccharide (LPS). nih.gov Similarly, in a mouse model of Alzheimer's disease, L-Theanine inhibited the activity of NF-κB induced by amyloid-beta (Aβ) peptides. nih.gov This inhibition of NF-κB leads to a downstream reduction in the expression of pro-inflammatory mediators. nih.gov

Furthermore, in a rat model of D-galactose-induced brain aging, L-Theanine was found to inhibit the activation of NF-κB (p65) and consequently reduce the expression of pro-inflammatory factors such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). nih.gov L-Theanine has also been shown to mitigate inflammation in other contexts, such as in high-fat diet-induced colonic damage, by suppressing the phosphorylation of key proteins in the NF-κB and mitogen-activated protein kinase (MAPK) pathways. nih.gov

The table below provides a summary of the effects of L-Glutamine, N-ethyl- on the NF-κB pathway and inflammatory markers in various models.

| Model/Condition | Effect on NF-κB Pathway | Effect on Inflammatory Markers |

| LPS-Induced Parkinson's Disease Model (Rats) | Suppression of NF-κB. nih.gov | Not specified. |

| Aβ-Induced Alzheimer's Disease Model (Mice) | Inhibition of NF-κB activity. nih.gov | Not specified. |

| D-Galactose-Induced Brain Aging (Rats) | Inhibition of NF-κB (p65) activation. nih.gov | Decreased TNF-α, IL-1β, and IL-6. nih.gov |

| High-Fat Diet-Induced Colonic Damage (Rats) | Suppression of NF-κB/MAPK pathways. nih.gov | Not specified. |

| Acute Alcoholic Intestinal Injury (Mice) | Downregulation of TLR4/NF-κB axis. mdpi.com | Decreased TNF-α and IFN-γ. mdpi.com |

Modulation of Apoptotic Signaling Pathways

L-Glutamine, N-ethyl- exerts neuroprotective effects by modulating key signaling pathways involved in apoptosis, or programmed cell death. A significant mechanism is its ability to alter the balance of the Bcl-2 family of proteins, which are critical regulators of apoptosis. Specifically, L-Theanine has been shown to increase the expression of the anti-apoptotic protein Bcl-2 while decreasing the expression of the pro-apoptotic protein Bax. nih.govnih.gov This shift in the Bax/Bcl-2 ratio towards cell survival helps to inhibit the apoptotic cascade. nih.gov

In addition to regulating the Bcl-2 family, L-Theanine can also influence the activity of caspases, which are the executioner enzymes of apoptosis. In models of heat stress-induced damage in skeletal muscle cells, L-Theanine treatment led to a reduction in the mRNA levels of caspase-3. nih.gov Similarly, in a model of vincristine-induced neuropathy, L-Theanine reduced the levels of caspase-3 in the sciatic nerve. mdpi.com

Furthermore, L-Theanine has been observed to inhibit the activation of stress-activated protein kinases/c-Jun N-terminal kinases (SAPK/JNK) and p38 mitogen-activated protein kinase (p38 MAPK), which are upstream signaling molecules that can trigger apoptosis. nih.govnih.gov By suppressing these pathways, L-Theanine can prevent the initiation of the apoptotic process. nih.gov

The table below summarizes the effects of L-Glutamine, N-ethyl- on key components of apoptotic signaling pathways in different experimental settings.

| Model/Condition | Effect on Bcl-2 Family Proteins | Effect on Caspases | Effect on Upstream Signaling |

| ETEC-Infected Mouse Models | Increased Bcl-2 mRNA and protein, decreased Bax expression. nih.gov | Not specified. | Decreased phosphorylation of ERK1/2 and JNK1/2. nih.gov |

| Heat Stress in Skeletal Muscle Cells | Increased Bcl-2 mRNA and protein, decreased Bax mRNA and protein. nih.gov | Decreased caspase-3 mRNA levels. nih.gov | Not specified. |

| Vincristine-Induced Neuropathy in Rats | Not specified. | Reduced caspase-3 levels. mdpi.com | Not specified. |

| Cadmium-Induced Apoptosis in PC12 Cells | Decreased Bax/Bcl-2 ratio. researchgate.net | Decreased cleaved caspase-9 and caspase-3. researchgate.net | Depressed phosphorylation of PI3K/Akt, ERK1/2, and JNK. researchgate.net |

Impact on Neuronal Cell Survival in Injury Models

L-Glutamine, N-ethyl- has demonstrated a significant capacity to promote neuronal cell survival in a variety of injury models, underscoring its neuroprotective potential. In a rat model of cerebral ischemia-reperfusion, both pre- and post-ischemic administration of L-Theanine resulted in a significant improvement in neurological deficit scores and a reduction in infarct size. researchgate.net

In a model of isoflurane-induced neurotoxicity, pretreatment with L-Theanine was shown to attenuate damage to neural stem cells (NSCs) and improve cognitive deficits in young mice. nih.gov The study found that L-Theanine increased NSC viability and proliferation while decreasing apoptosis. nih.govjst.go.jp This protective effect was associated with the activation of the Akt–GSK-3β signaling pathway. nih.govjst.go.jp

Furthermore, in a mouse model of Alzheimer's disease, oral treatment with L-Theanine reduced neuronal cell death in the cortex and hippocampus induced by amyloid-beta (Aβ) peptides. nih.gov It also demonstrated protective effects against environmental toxins. For instance, L-Theanine was found to protect dopaminergic cells through the ERK1/2 signaling pathway. sci-hub.se In a model of sleep deprivation-induced neuronal damage, L-Theanine preserved hippocampal neurons and mitochondrial function. nutraingredients.com Additionally, in aged, stress-sensitive mice, L-Theanine intake was shown to suppress stress-induced brain atrophy. mdpi.com

The table below summarizes the neuroprotective effects of L-Glutamine, N-ethyl- on neuronal cell survival in various injury models.

| Injury Model | Key Findings |

| Cerebral Ischemia-Reperfusion (Rats) | Improved neurological deficit, reduced infarct size. researchgate.net |

| Isoflurane-Induced Neurotoxicity (Mice) | Attenuated neural stem cell damage, improved cognitive deficits. nih.gov |

| Amyloid-Beta Induced Neurotoxicity (Mice) | Reduced neuronal cell death in cortex and hippocampus. nih.gov |

| Environmental Toxin Exposure | Protected dopaminergic cells via ERK1/2 pathway. sci-hub.se |

| Sleep Deprivation (Mice) | Preserved hippocampal neurons and mitochondrial function. nutraingredients.com |

| Psychosocial Stress-Induced Brain Atrophy (Mice) | Suppressed brain atrophy. mdpi.com |

Cannabinoid Receptor 1 (CB1) Interaction and Related Pathways

L-Glutamine, N-ethyl-, also known as L-Theanine, has been identified as an antagonist of the Cannabinoid Receptor 1 (CB1). nih.govresearchgate.net This interaction is characterized by competitive binding to the receptor, leading to an inhibition of its activity. nih.govresearchgate.net This antagonistic action on the CB1 receptor has been shown to modulate glutamine metabolism and immune function in both normal and stressed animal models. nih.govresearchgate.net

In the context of immune signaling, the antagonism of the CB1 receptor by L-Glutamine, N-ethyl- relieves the receptor's inhibitory effect on cyclooxygenase-2 (COX-2) expression. nih.gov This, in turn, leads to a downregulation of Programmed Cell Death 4 (Pdcd4) and Nuclear Factor kappa B (NF-κB), ultimately resulting in an enhanced expression of the anti-inflammatory cytokine, Interleukin-10 (IL-10). nih.gov In stressed rats, this interaction also contributes to a decrease in the pro-inflammatory factor Tumor Necrosis Factor-alpha (TNF-α) and an increase in IL-10 through the COX2-Pdcd4-NFκB-IL10 and TNFα pathways. nih.govresearchgate.net

Furthermore, the binding of L-Glutamine, N-ethyl- to the CB1 receptor influences the Mitogen-Activated Protein Kinase (MAPK)/Extracellular signal-Regulated Kinase (ERK) pathway. In normal rats, this antagonism inhibits the phosphorylation of ERK1/2. nih.gov Conversely, in stressed rats, it promotes the nuclear translocation of phosphorylated ERK1/2 (p-ERK1/2). nih.govresearchgate.net

It is important to note that while L-Glutamine, N-ethyl- acts as a CB1 inhibitor, Cannabidiol (CBD) functions as a negative allosteric modulator of the same receptor, altering its signaling. cbd.market The structural similarity of L-Glutamine, N-ethyl- to glutamate allows it to interact with glutamate receptors, including AMPA, NMDA, and kainate receptors. nih.govresearchgate.netnih.gov

Cellular Signaling Pathway Modulation

Mitogen-Activated Protein Kinase (MAPK)/ERK Pathway Regulation

L-Glutamine, N-ethyl- demonstrates significant regulation of the Mitogen-Activated Protein Kinase (MAPK)/ERK pathway. In vitro studies on substance P-induced hyperactive bladder in rats showed that L-Glutamine, N-ethyl- inhibits the proinflammatory PKC/ERK/NF-κB/ICAM-1/IL-33 signaling pathway. nih.gov

In animal models, the interaction of L-Glutamine, N-ethyl- with the CB1 receptor directly impacts ERK1/2 phosphorylation. nih.gov In normal rats, antagonism of the CB1 receptor by L-Glutamine, N-ethyl- leads to the inhibition of ERK1/2 phosphorylation. nih.gov Conversely, in rats under stress, this interaction promotes the nuclear translocation of phosphorylated ERK1/2. nih.govresearchgate.net

Further research has shown that L-Glutamine, N-ethyl- can prevent neointimal hyperplasia by inhibiting the phosphorylation of Elk-1 and activating MAPK-1. nih.gov However, in a study involving angiotensin II-induced vascular smooth muscle cells, L-Glutamine, N-ethyl- did not affect the activation of ERK1/2. jst.go.jpnih.gov In the context of a high-fat diet in rats, L-Glutamine, N-ethyl- was found to suppress inflammation by regulating the MAPK/NF-κB signaling pathways. nih.govsemanticscholar.org Specifically, it was observed to block the phosphorylation of key proteins within these pathways. researchgate.net Studies on heat-stressed mice also indicate that L-Glutamine, N-ethyl- modulates the p38 MAPK signaling pathway. nih.govresearchgate.net

The precursor, L-glutamine, has also been shown to influence this pathway by inducing MAPK phosphatase-1 (MKP-1) through the activation of a Ca2+→ ERK cascade. nih.gov Additionally, the induction of glutamine uptake and metabolism in T lymphocytes requires ERK function. researchgate.netpsu.edudntb.gov.ua

JAK/STAT3 Signaling Pathway Modulation

L-Glutamine, N-ethyl- has been shown to modulate the Janus kinase/signal transducer and activator of transcription 3 (JAK/STAT3) signaling pathway. In a study on vascular smooth muscle cells, L-Glutamine, N-ethyl- significantly lowered the angiotensin II-prompted phosphorylation of Janus kinase 2 (JAK2) and STAT3. jst.go.jpnih.gov This suggests that L-Glutamine, N-ethyl- can obstruct the JAK/STAT3 pathway. jst.go.jp

Further research indicates that L-Glutamine, N-ethyl-, in combination with theobromine, can inhibit tumor production in rats with colon cancer by downregulating the JAK2/STAT3 pathway. nih.gov It has also been reported to alleviate memory impairment in aging mice by upregulating JAK2/STAT3 signaling. nih.gov

In the context of myocardial ischemia/reperfusion injury, L-Glutamine, N-ethyl- has been found to reduce apoptosis and oxidative stress by activating the JAK2/STAT3 pathway. researchgate.netresearchgate.net Pretreatment with L-Glutamine, N-ethyl- prevented the ischemia/reperfusion-induced decrease in the phosphorylation levels of JAK2 and STAT3 in the ischemic heart tissue of mice. researchgate.net

The precursor, L-glutamine, has also been shown to activate STAT3 to control cancer cell proliferation, a process that is independent of glutamine metabolism. nih.govnih.gov L-alanyl-L-glutamine has been observed to activate the JAK2/STAT3 signaling pathway in myocardial ischemia-reperfusion. semanticscholar.org

Akt/GSK-3β/β-catenin Signaling Pathway Regulation

L-Glutamine, N-ethyl- has been shown to modulate the Akt/GSK-3β/β-catenin signaling pathway. In a study on adolescent rats exposed to Δ-9-tetrahydrocannabinol (THC), L-Glutamine, N-ethyl- blocked the cortical downregulation of the Akt and glycogen (B147801) synthase kinase 3 (GSK-3) signaling pathways. nih.gov

In research on male Sprague-Dawley rats, L-Glutamine, N-ethyl- enhanced the phosphorylation of protein kinase B (Akt) and decreased the phosphorylation of glycogen synthase kinase 3β (GSK-3β). researchgate.net Furthermore, in cultured broiler skeletal muscle cells under heat stress, L-Glutamine, N-ethyl- enhanced the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway. nih.gov This protective effect was significantly reduced by a PI3K inhibitor. nih.gov

The downstream insulin (B600854) signaling pathway, PI3K/Akt, is affected by impaired insulin signaling, which can lead to increased production of Aβ and hyperphosphorylated tau. mdpi.com Akt phosphorylates and inactivates GSK3, which leads to the activation of glycogen synthase. mdpi.com

Protein Kinase A (PKA)/cAMP Responder Element Binding Protein (CREB) Signaling Pathway Modulation

Currently, there is a lack of direct research findings specifically detailing the modulation of the Protein Kinase A (PKA)/cAMP Responder Element Binding Protein (CREB) signaling pathway by L-Glutamine, N-ethyl-.

Nuclear Factor kappa B (NF-κB) Signaling Pathway Modulation

L-Glutamine, N-ethyl- has been shown to modulate the Nuclear Factor kappa B (NF-κB) signaling pathway. In a study on rats with a high-fat diet, L-Glutamine, N-ethyl- was found to suppress inflammation by regulating the MAPK/NF-κB signaling pathways. nih.govsemanticscholar.org It achieves this by preventing the phosphorylation of key proteins in these pathways. researchgate.net

In vitro studies on IL-1β induced chondrocytes demonstrated that L-Glutamine, N-ethyl- inhibited the nuclear translocation and phosphorylation of NF-κB p65. mdpi.com Furthermore, in a model of substance P-induced hyperactive bladder, L-Glutamine, N-ethyl- was shown to inhibit the proinflammatory PKC/ERK/NF-κB/ICAM-1/IL-33 signaling pathway. nih.gov

The interaction of L-Glutamine, N-ethyl- with the CB1 receptor also influences NF-κB. By antagonizing the CB1 receptor, it relieves the inhibition of COX-2 expression, which in turn downregulates Pdcd4 and NF-κB. nih.govx-mol.com In a mouse model of acute alcoholic intestinal injury, L-Glutamine, N-ethyl- was found to regulate the TLR4/NF-κB/HIF-1α axis. mdpi.com

The precursor, glutamine, has also been shown to modulate the NF-κB signaling pathway in peritoneal macrophages of mice. nih.govnih.govresearchgate.net

Adenosine 5′-Monophosphate-Activated Protein Kinase (AMPK) Pathway Activation and Downstream Effects

L-Glutamine, N-ethyl-, also known as L-theanine, has been shown to activate the AMP-activated protein kinase (AMPK) pathway, a crucial cellular energy sensor, leading to various downstream metabolic effects. In vitro and in vivo studies have demonstrated that L-theanine-induced AMPK activation plays a significant role in regulating lipid metabolism. nih.govresearchgate.net

Mechanistic studies in HepG2 and AML12 cells, as well as in high-fat diet (HFD)-induced nonalcoholic fatty liver disease (NAFLD) mice, revealed that L-theanine activates AMPK through its upstream kinase, Calmodulin-dependent protein kinase kinase-β (CaMKKβ). nih.gov This activation leads to the inhibition of fatty acid synthesis by suppressing the nucleus translocation of sterol regulatory element-binding protein 1c (SREBP-1c) via the AMPK-mTOR signaling pathway. nih.gov Consequently, the expression of genes involved in fatty acid synthesis, such as FASN and ACC1, is reduced. nih.gov

Furthermore, the activation of AMPK by L-theanine promotes fatty acid β-oxidation. nih.gov It increases the expression of peroxisome proliferator-activated receptor α (PPARα) and carnitine palmitoyltransferase-1 A (CPT1A), a rate-limiting enzyme in fatty acid β-oxidation. nih.gov

In adipocytes and the inguinal white adipose tissue (iWAT) of mice, L-theanine treatment has been observed to enhance AMPKα phosphorylation. diabetesjournals.orgresearchgate.net This activation is required for the browning of white adipose tissue, a process that increases energy expenditure. The downstream effects include an increase in the α-ketoglutarate (α-KG) level, which in turn enhances the transcription of Prdm16 by inducing active DNA demethylation on its promoter. diabetesjournals.orgresearchgate.net Knockdown of AMPKα has been shown to abolish the L-theanine-induced upregulation of Prdm16 and adipocyte browning. diabetesjournals.orgresearchgate.net

The activation of AMPK by L-theanine is a key mechanism underlying its beneficial effects on metabolic health, including the amelioration of obesity, improvement of glucose tolerance and insulin sensitivity, and reduction of plasma triglycerides, total cholesterol, and free fatty acids in high-fat diet-fed mice. diabetesjournals.orgmdpi.com

Table 1: Effects of L-Glutamine, N-ethyl- on AMPK Pathway and Downstream Targets

| Model System | Key Findings | Downstream Effects | Reference |

|---|---|---|---|

| HepG2 & AML12 cells | Activates AMPK via CaMKKβ | Inhibits fatty acid synthesis (↓SREBP-1c, ↓FASN, ↓ACC1); Promotes fatty acid β-oxidation (↑PPARα, ↑CPT1A) | nih.gov |

| HFD-induced NAFLD mice | Activates AMPK via CaMKKβ | Reduces hepatic steatosis; Decreases serum ALT, AST, TG, and LDL-C | nih.gov |

STAT3/NOTCH1-BMAL1 Signaling in Chemoresistance

L-Glutamine, N-ethyl- has been identified as a modulator of the STAT3/NOTCH1-BMAL1 signaling pathway, which plays a crucial role in the chemoresistance of cancer cells. imrpress.comimrpress.com Research has specifically focused on its effects in cisplatin (B142131) (DDP)-resistant lung cancer cells. imrpress.comimrpress.comnih.gov

In vitro studies using DDP-resistant lung cancer cell lines (A549/DDP and NCI-H446/DDP) have shown that L-theanine can improve chemoresistance to cisplatin. imrpress.com RNA-sequencing analysis revealed that the STAT3/NOTCH1 pathway is a potential dominant signaling pathway involved in this process. imrpress.comimrpress.com L-theanine treatment resulted in a significant decrease in the levels of phosphorylated STAT3 and Notch1 in DDP-resistant lung cancer cells. imrpress.com

Mechanistically, L-theanine impedes the migration and stemness activation of DDP-resistant lung cancer cells by regulating the expression of stemness markers induced by the STAT3/NOTCH1/BMAL1 signaling pathway. imrpress.comimrpress.comnih.gov It also inhibits the expression of drug resistance-related genes. nih.gov The study demonstrated that L-theanine can inhibit the expression of BMAL1, a critical component in the molecular circadian oscillator, by regulating STAT3/NOTCH1 signaling, which in turn inhibits cancer stemness. imrpress.com

Furthermore, a combination of L-theanine and a STAT3 blockade has been shown to synergistically improve chemoresistance in DDP-resistant lung cancer cells. imrpress.comnih.gov These findings suggest that L-theanine's ability to regulate the STAT3/NOTCH1-BMAL1 signaling axis is a key mechanism in overcoming chemoresistance in lung cancer. imrpress.comimrpress.comresearchgate.net

Table 2: Impact of L-Glutamine, N-ethyl- on STAT3/NOTCH1-BMAL1 Signaling in Chemoresistance

| Cell Line | Key Findings | Downstream Effects | Reference |

|---|---|---|---|

| DDP-resistant lung cancer cells (A549/DDP, NCI-H446/DDP) | Inhibits activation of STAT3/NOTCH1 signaling | Reduces expression of BMAL1; Inhibits cancer stemness; Impedes migration | imrpress.comimrpress.com |

Neuropilin-1 (NRP1)/VEGFR2 Signaling in Angiogenesis

L-Glutamine, N-ethyl- has been shown to promote angiogenesis through the activation of the Neuropilin-1 (NRP1)/Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) signaling pathway. nih.govnih.gov This has been demonstrated in both in vitro and in vivo models.

In vitro studies using human umbilical vein endothelial cells (HUVECs) have shown that L-theanine significantly enhances angiogenesis, as evidenced by improved tube formation, migration, sprouting, and proliferation. nih.govnih.govresearchgate.net Mechanistically, L-theanine was found to activate the NRP1/VEGFR2 signaling pathway in HUVECs. nih.govnih.gov Treatment with L-theanine led to a significant increase in VEGFR2 phosphorylation. researchgate.net Silencing NRP1 with siRNA in L-theanine-treated cells resulted in a marked reduction in VEGFR2 phosphorylation, confirming that L-theanine regulates VEGFR2 signaling through NRP1. researchgate.net

In an in vivo mouse model of hindlimb ischemia, L-theanine treatment resulted in increased vessel density and improved blood flow recovery. nih.govnih.govresearchgate.net This pro-angiogenic effect was associated with the activation of the NRP1/VEGFR2 signaling pathway in the ischemic tissue. nih.govnih.gov These findings indicate that L-theanine can promote vascular repair and suggest its potential as a therapeutic agent for conditions associated with vascular defects. nih.govnih.govbjbms.org

Table 3: Role of L-Glutamine, N-ethyl- in NRP1/VEGFR2 Signaling and Angiogenesis

| Model System | Key Findings | Downstream Effects | Reference |

|---|---|---|---|

| Human Umbilical Vein Endothelial Cells (HUVECs) | Activates NRP1/VEGFR2 signaling pathway; Increases VEGFR2 phosphorylation | Enhances tube formation, migration, sprouting, and proliferation | nih.govnih.govresearchgate.net |

Immunomodulatory Mechanisms (in vitro and Animal Models)

Regulation of Inflammatory Cytokines (e.g., IL-4, IL-6, IL-10, IFN-γ, TNF-α)

L-Glutamine, N-ethyl- has demonstrated significant regulatory effects on the production and balance of various inflammatory cytokines. In a study involving rats, administration of L-theanine led to a decrease in the serum levels of interleukin-4 (IL-4), interleukin-6 (IL-6), and interleukin-10 (IL-10). nih.govresearchgate.net This was accompanied by a decrease in the ratio of IL-4 to interferon-gamma (IFN-γ) in the serum, suggesting that L-theanine can modulate the Th2/Th1 cytokine balance, shifting it towards a Th1 response. nih.govnih.gov A Th1-dominant response is generally associated with enhanced resistance to pathogens.

In a model of heat stress in mice, L-theanine supplementation was found to reduce the expression of inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), IL-6, and IFN-γ, thereby alleviating damage to the jejunum and liver tissue. nih.gov Furthermore, in a rat model of osteoarthritis, L-theanine treatment decreased the expression of pro-inflammatory mediators such as cyclooxygenase-2 (COX-2) and prostaglandin (B15479496) E2 (PGE-2). mdpi.com

These findings highlight L-theanine's ability to modulate the immune response by regulating the secretion of key inflammatory and anti-inflammatory cytokines, which contributes to its anti-inflammatory properties. nih.govresearchgate.net

Table 4: L-Glutamine, N-ethyl- Mediated Regulation of Inflammatory Cytokines

| Model System | Cytokine | Effect | Reference |

|---|---|---|---|

| Rats | IL-4, IL-6, IL-10 | Decrease in serum levels | nih.govresearchgate.net |

| Rats | IL-4/IFN-γ ratio | Decrease in serum | nih.govnih.gov |

| Heat-stressed mice | TNF-α, IL-6, IFN-γ | Reduced expression | nih.gov |

Modulation of T Cell Growth and Activity

L-Glutamine, N-ethyl- has been shown to modulate the function of T lymphocytes, particularly γδ T cells. umassmed.edu γδ T cells are a subset of T cells that play a role in the first line of defense against microbes and tumors. umassmed.edu Oral administration of L-theanine has been found to enhance the activity of γδ T cells and promote the secretion of IFN-γ. nih.gov The proposed mechanism involves the catabolism of L-theanine to ethylamine (B1201723), which can prime γδ T cells, enhancing their capacity to proliferate and secrete cytokines upon encountering pathogens or tumor cells. nih.govumassmed.edu

Impact on Hypothalamic-Pituitary-Adrenal (HPA) Axis Activity

L-Glutamine, N-ethyl- has been shown to suppress the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is the central stress response system. researchgate.netresearchgate.net In animal models, L-theanine intake has been demonstrated to suppress stress-induced adrenal hypertrophy, a reliable marker of HPA axis activation. nih.gov

Studies in rats have shown that high-dose L-theanine administration can lead to a decrease in the serum levels of corticosterone, the primary stress hormone in rodents. nih.govresearchgate.net This effect is associated with an increase in the levels of dopamine and 5-hydroxytryptamine in the pituitary and hippocampus. nih.govresearchgate.net In humans, a study reported a significantly decreased salivary cortisol response to a cognitive stressor three hours after the administration of an L-theanine-based drink. mdpi.com These findings suggest that L-theanine can mitigate the physiological stress response by downregulating the HPA axis. researchgate.netnih.gov

Regulation of Glutamine Metabolism and Immune Function

L-Glutamine, N-ethyl-, also known as L-theanine, has been shown to regulate glutamine metabolism and immune function through various mechanisms. Research indicates that it competitively binds to cannabinoid receptor 1, leading to the inhibition of its activity. researchgate.netnih.gov This interaction influences both glutamine metabolism and immune responses in normal and stressed conditions. researchgate.netnih.gov In animal models, L-theanine has been observed to affect the expression of glutamine synthetase, a key enzyme in glutamine metabolism, by modulating the phosphorylation of extracellular regulated kinase (ERK) 1/2. nih.gov

Its immunomodulatory effects are multifaceted. L-theanine can influence the balance of T-helper (Th) cell responses, specifically the Th1/Th2 cytokine balance. nih.govnih.gov Studies in rats have shown that L-theanine administration can decrease the serum concentrations of Th2 cytokines such as Interleukin-4 (IL-4), Interleukin-6 (IL-6), and Interleukin-10 (IL-10), and reduce the IL-4 to Interferon-gamma (IFN-γ) ratio, suggesting a shift towards a Th1-mediated immune response which is crucial for resistance against pathogens. nih.govtandfonline.com In stressed rats, it has been shown to decrease the pro-inflammatory factor Tumor Necrosis Factor-alpha (TNF-α) while increasing the anti-inflammatory factor IL-10. researchgate.netnih.gov This regulation of cytokine expression is partly achieved through the COX2-Pdcd4-NFκB-IL10 and TNFα pathways. researchgate.netnih.gov

Furthermore, L-theanine has been found to enhance the function of γδT cells, a type of T lymphocyte involved in the innate immune response. nih.govresearchgate.net By activating these cells, L-theanine can bolster the body's first line of defense against microorganisms and tumors. researchgate.net It is also involved in the synthesis of glutathione (GSH), a critical antioxidant, as it is metabolized to glutamate in the liver. nih.gov Supplementation with L-theanine can increase GSH concentration, thereby enhancing antioxidant capacity and improving the Th2-mediated immune response. nih.gov

Table 1: Effects of L-Glutamine, N-ethyl- on Immune Markers

| Model | Marker | Effect | Pathway/Mechanism | Reference |

| Stressed Rats | TNF-α | Decrease | COX2-Pdcd4-NFκB-IL10 and TNFα pathways | researchgate.netnih.gov |

| Stressed Rats | IL-10 | Increase | COX2-Pdcd4-NFκB-IL10 and TNFα pathways | researchgate.netnih.gov |

| Rats | IL-4, IL-6, IL-10 | Decrease | Th2/Th1 balance shift | nih.govtandfonline.com |

| In vitro | γδT cells | Enhanced function | Activation of innate immune response | nih.govresearchgate.net |

| In vivo | Glutathione (GSH) | Increased synthesis | Metabolism to glutamate | nih.gov |

Anti-Cancer Mechanisms (in vitro and Animal Models)

L-Glutamine, N-ethyl- exhibits anti-cancer properties through several distinct mechanisms, as demonstrated in various in vitro and animal studies.

L-theanine has been shown to induce apoptosis, or programmed cell death, in various cancer cell lines. medisearch.ioewadirect.com A key mechanism is the activation of the mitochondrial pathway. ewadirect.comspandidos-publications.com This intrinsic apoptotic pathway is initiated by the loss of mitochondrial membrane potential and the subsequent release of pro-apoptotic factors like apoptosis-inducing factor, endonuclease G, and cytochrome c from the mitochondria into the cytoplasm. spandidos-publications.com

Further investigation has revealed the involvement of caspases, which are crucial enzymes in the execution of apoptosis. ewadirect.com Specifically, L-theanine treatment has been shown to activate caspase-9, the initiator caspase of the mitochondrial pathway, and caspase-3, a key executioner caspase, while caspase-8, associated with the extrinsic pathway, remains inactive. spandidos-publications.comspandidos-publications.com In breast cancer models, L-theanine administration led to a decrease in the anti-apoptotic protein Bcl-2 and an increase in the pro-apoptotic Bax/Bcl-2 ratio, further supporting its role in promoting apoptosis via the mitochondrial pathway. ewadirect.com

L-Glutamine, N-ethyl- has demonstrated the ability to inhibit the proliferation and migration of a range of cancer cells, including those from lung, liver, melanoma, and prostate cancers. medisearch.ionih.gov Studies have shown that it can significantly suppress the growth of human lung cancer (A549) and leukemia (K562) cell lines in a dose- and time-dependent manner. nih.govresearchgate.net

Beyond inhibiting growth, L-theanine also curtails the migratory and invasive capabilities of cancer cells. medisearch.ionih.gov For instance, it has been shown to significantly inhibit the migration and invasion of A549 lung cancer cells. nih.gov In melanoma cells, L-theanine's anti-proliferative and anti-migratory effects are linked to the regulation of the clock gene BMAL1. nih.govproquest.com Similarly, in prostate cancer, it has been found to suppress metastasis by downregulating matrix metalloproteinase-9 (MMP9) and Snail, a key transcription factor in epithelial-mesenchymal transition. canceractive.com

Table 2: Anti-Proliferative and Anti-Migratory Effects of L-Glutamine, N-ethyl-

| Cancer Cell Line | Effect | Associated Findings | Reference |

| Lung Cancer (A549) | Inhibition of proliferation, migration, and invasion | Dose- and time-dependent | medisearch.ionih.gov |

| Hepatocellular Carcinoma | Inhibition of proliferation and migration | - | medisearch.io |

| Melanoma | Inhibition of proliferation and migration | Regulation of the clock gene BMAL1 | medisearch.ionih.gov |

| Prostate Cancer | Suppression of migration and metastasis | Downregulation of MMP9 and Snail | medisearch.iocanceractive.com |

| Leukemia (K562) | Inhibition of proliferation | Dose- and time-dependent | nih.govresearchgate.net |

The anti-cancer effects of L-Glutamine, N-ethyl- are mediated through its ability to modulate various intracellular signaling pathways that are often dysregulated in cancer. medisearch.io Research has identified that L-theanine can inhibit pathways such as the Epidermal Growth Factor Receptor (EGFR), Hepatocyte Growth Factor Receptor (Met), and Vascular Endothelial Growth Factor Receptor (VEGFR) and their downstream effectors, including Akt and Nuclear Factor-kappa B (NF-κB). medisearch.ionih.govresearchgate.net

Specifically, in highly metastatic lung cancer, cervical cancer, and hepatocellular carcinoma cells, L-theanine and its derivatives have been shown to inhibit cell growth and migration by targeting the EGFR/VEGFR-Akt/NF-κB pathway. researchgate.net This involves reducing the phosphorylation or expression of EGFR, Met, Akt, and NF-κB. researchgate.net In psoriasis models, which share inflammatory pathways with cancer, L-theanine was found to regulate the NF-κB and IL-17A signaling pathways. frontiersin.org Furthermore, its role in suppressing prostate cancer metastasis is linked to the downregulation of MMP9. canceractive.com There is also evidence suggesting that L-theanine can upregulate Smad2, a key component of the TGF-β signaling pathway which can have tumor-suppressive roles in certain contexts. nih.gov

L-Glutamine, N-ethyl- has been shown to influence chemoresistance, potentially enhancing the efficacy of certain anti-cancer drugs. medisearch.io It has been reported to increase the antitumor activity of chemotherapeutics like doxorubicin (B1662922) and idarubicin. mskcc.org One proposed mechanism involves L-theanine's interaction with glutamate transporters, which can lead to an increased intracellular concentration of the chemotherapy drug in tumor cells. ewadirect.commskcc.org

Recent studies on lung cancer have provided more specific insights into this phenomenon. L-theanine was found to alleviate chemoresistance to cisplatin in resistant lung cancer cells. imrpress.comnih.gov Mechanistically, it inhibits the migration and reduces the "stemness" of cisplatin-resistant cancer cells by regulating the STAT3/NOTCH1/BMAL1 signaling pathway. imrpress.comnih.govimrpress.com By targeting cancer stem cells, which are often responsible for therapy resistance and recurrence, L-theanine may help overcome chemoresistance. imrpress.comimrpress.com Combining L-theanine with a STAT3 blockade has been shown to synergistically improve the chemoresistance in these resistant lung cancer cells. imrpress.comnih.gov

Metabolic Regulation (in Animal Models and Cell Lines)